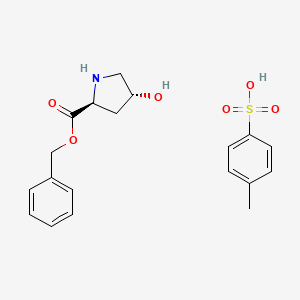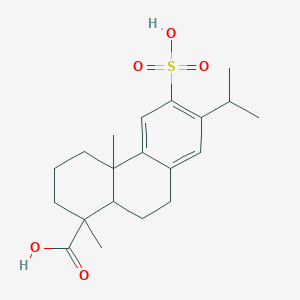![molecular formula C33H34F3N7O2 B13402166 N-[3-(7-{[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino}-1-methyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B13402166.png)
N-[3-(7-{[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino}-1-methyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of XMU-MP-2 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . The synthetic routes and industrial production methods for XMU-MP-2 are not extensively detailed in the available literature, but it is typically synthesized for research purposes and not for human consumption .
Analyse Des Réactions Chimiques
XMU-MP-2 undergoes various chemical reactions, primarily focusing on its inhibition of BRK/PTK6. It inhibits the autophosphorylation of BRK at tyrosine 342 in a dose-dependent manner, with maximum inhibition observed at 500 nM . This inhibition leads to the abolition of phosphorylation levels of signal transducer and activator of transcription 3 (STAT3) at tyrosine 705 and signal transducer and activator of transcription 5 (STAT5) at tyrosine 694 . The major products formed from these reactions include the inhibition of BRK-transformed cells and the reduction of tumor growth .
Applications De Recherche Scientifique
XMU-MP-2 has a wide range of scientific research applications, particularly in the fields of cancer biology and medicine. It has been shown to inhibit the growth of BRK-driven tumors in mouse xenograft models, making it a valuable tool for studying BRK-positive breast cancers . Additionally, XMU-MP-2 has been used to investigate the role of BRK in various signaling pathways, including the JAK2/STAT3 pathway, which is involved in colorectal cancer chemoresistance . The compound has also been explored for its potential to enhance the sensitivity of cancer cells to chemotherapy .
Mécanisme D'action
The mechanism of action of XMU-MP-2 involves its selective inhibition of BRK/PTK6. By inhibiting the autophosphorylation of BRK at tyrosine 342, XMU-MP-2 disrupts downstream signaling pathways, including the STAT3 and STAT5 pathways . This disruption leads to the inhibition of cell proliferation and survival in BRK-positive cancer cells . Additionally, XMU-MP-2 has been shown to induce caspase-3/7 cleavage and poly (ADP-ribose) polymerase (PARP) activation, ultimately leading to cell death in BRK-positive breast cancer cells .
Comparaison Avec Des Composés Similaires
XMU-MP-2 is unique in its potent and selective inhibition of BRK/PTK6. Similar compounds include XMU-MP-1, which is an inhibitor of mammalian sterile 20-like kinase 1/2 (MST1/2) and has been used to study the Hippo signaling pathway . Another similar compound is SBP-3264, a pyrrolopyrimidine derivative that inhibits serine/threonine-protein kinases 3 and 4 (STK3/MST2 and STK4/MST1) and has shown potential for the treatment of acute myeloid leukemia . These compounds highlight the specificity and effectiveness of XMU-MP-2 in targeting BRK/PTK6.
Propriétés
Formule moléculaire |
C33H34F3N7O2 |
|---|---|
Poids moléculaire |
617.7 g/mol |
Nom IUPAC |
N-[3-[2-[[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C33H34F3N7O2/c1-20-6-9-25(39-31(45)22-4-3-5-24(14-22)33(34,35)36)15-29(20)43-18-23-16-38-32(41-30(23)42(2)19-43)40-26-10-13-28(37-17-26)21-7-11-27(44)12-8-21/h3-6,9-10,13-17,21,27,44H,7-8,11-12,18-19H2,1-2H3,(H,39,45)(H,38,40,41) |
Clé InChI |
FKRFNSXEHXBSPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CN=C(C=C5)C6CCC(CC6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


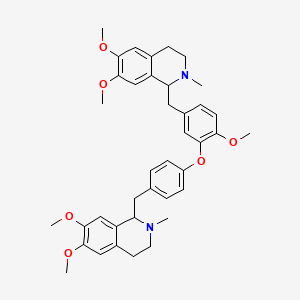
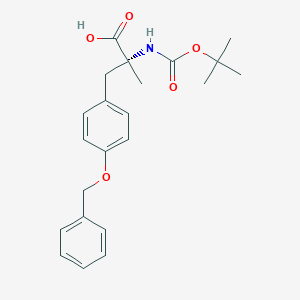

![4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate](/img/structure/B13402096.png)
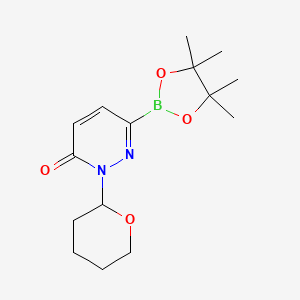
![Fmoc-(N-beta-4-methyltrityl)-L-alpha,beta-diaminopropionic Acid; N-a-(9-Fluorenylmethyloxycarbonyl)-N-beta-(p-methyltrityl)-L-2,3-diaminopropionic Acid; (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic Acid](/img/structure/B13402118.png)
![N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide](/img/structure/B13402120.png)
![Zirconium, tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]-](/img/structure/B13402130.png)
![(1-Ethoxy-1-oxopropan-2-yl) 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-nitrobenzoate](/img/structure/B13402134.png)
![2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride](/img/structure/B13402135.png)
![Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate](/img/structure/B13402141.png)
![2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride](/img/structure/B13402148.png)
